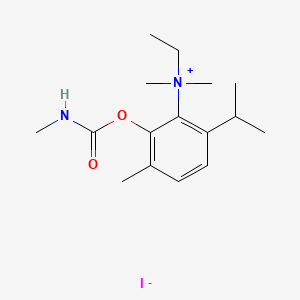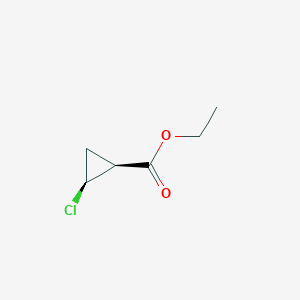
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a cyclopropane ring, which is a three-membered ring structure, and a carboxylate group. The compound’s chirality arises from the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate. This reaction typically requires a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF) and water (H2O) mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo E2 elimination reactions, where the chlorine atom and a hydrogen atom are removed to form a double bond
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene formed by the removal of the chlorine atom and a hydrogen atom.
科学的研究の応用
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the chlorine atom .
類似化合物との比較
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate: Fluorine is less reactive than chlorine, making this compound less prone to nucleophilic substitution.
Ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate: The hydroxyl group makes this compound more polar and reactive in hydrogen bonding interactions
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
特性
CAS番号 |
65475-67-4 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC名 |
ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChIキー |
QBCKLASPOHRDLY-UHNVWZDZSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@@H]1Cl |
正規SMILES |
CCOC(=O)C1CC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


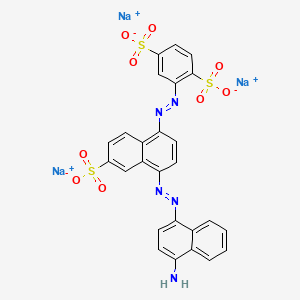
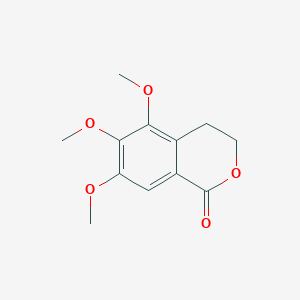



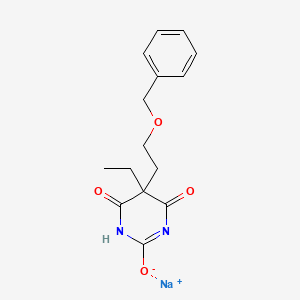
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
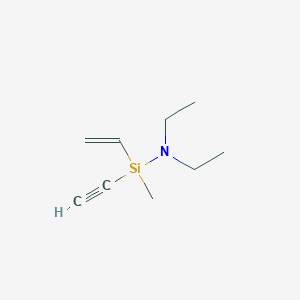
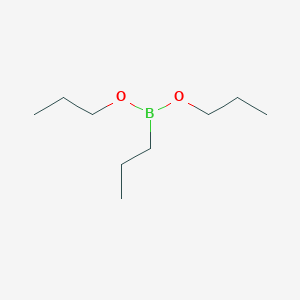
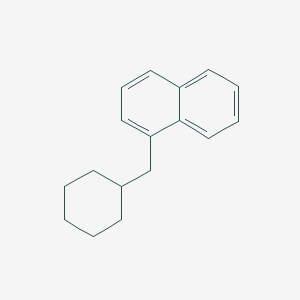
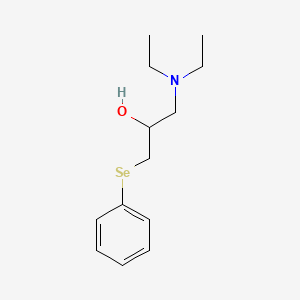
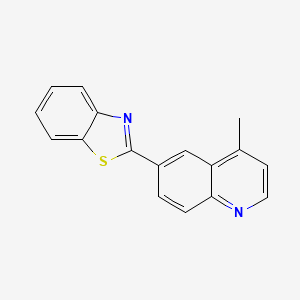
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
